molecular formula C26H26O9 B1671508 Gilvocarcin M CAS No. 77879-89-1

Gilvocarcin M

Cat. No. B1671508
CAS RN: 77879-89-1
M. Wt: 482.5 g/mol
InChI Key: BYFOTBZTKXSZHH-FUCVEXJHSA-N
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Description

Gilvocarcin M is an antibiotic with a novel carbon skeleton . It is a minor analogue of a complex of C-glycoside antitumor actives isolated from Streptomyces .


Synthesis Analysis

In model studies towards the synthesis of Gilvocarcin M, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .


Molecular Structure Analysis

The structure of Gilvocarcin M, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .


Chemical Reactions Analysis

In model studies towards the synthesis of Gilvocarcin M, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .


Physical And Chemical Properties Analysis

The structure of Gilvocarcin M, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .

Scientific Research Applications

Biosynthesis and Genetic Engineering

The biosynthesis of gilvocarcin M involves complex enzymatic reactions, including oxidative rearrangements and C-glycosylation, which contribute to its antitumor activity. Understanding these pathways offers insights into natural product biosynthesis and potential for generating analogues with improved properties. For instance, inactivation of the ketoreductase gene gilU yields new analogues with partly improved biological activities, highlighting the substrate flexibility of post-polyketide synthase modifying enzymes and the potential for combinatorial biosynthesis (Liu et al., 2009).

Antitumor Activity and DNA Binding

Gilvocarcin M, like other members of its family, exhibits strong antitumor activities. Its mode of action involves the selective cross-linking of proteins to DNA upon photoactivation, a unique mechanism that underpins its therapeutic potential. The identification of proteins selectively cross-linked by photoactivated gilvocarcin V, such as histone H3 and GRP78, suggests a similar action for gilvocarcin M, illuminating its molecular mechanism of antitumor activity and guiding the development of anticancer therapeutics (Matsumoto & Hanawalt, 2000).

Antibacterial Activity

Recent studies have expanded the application of gilvocarcin-type compounds beyond antitumor activity, demonstrating their antibacterial potential. For example, new gilvocarcin-type aryl-C-glycosides exhibit antibacterial activity against various pathogens, indicating the broader therapeutic relevance of these compounds and their derivatives (Ma et al., 2022).

Structural and Mechanistic Studies

High-resolution structural studies of enzymes involved in gilvocarcin M biosynthesis, such as GilR, offer deep insights into the molecular basis of its formation and action. These studies not only elucidate the biosynthetic pathway of gilvocarcin M but also provide a foundation for enzyme engineering to produce novel anticancer agents by altering the lactone core of the gilvocarcin chromophore (Noinaj et al., 2011).

Safety And Hazards

Gilvocarcin M is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

In vivo and in vitro investigations of GilP and GilQ, two acyltransferases encoded by the gilvocarcin gene cluster, show that GilQ confers unique starter unit specificity when catalyzing an early as well as rate-limiting step of gilvocarcin biosynthesis . This could be a potential area for future research.

properties

IUPAC Name

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(28)6-5-12(19(20)24(13)35-26(14)31)25-22(30)21(29)23(34-25)11(2)27/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21-,22-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFOTBZTKXSZHH-FUCVEXJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)[C@@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](C)O)O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gilvocarcin M

CAS RN

77879-89-1
Record name Gilvocarcin M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77879-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
C Fischer, F Lipata, J Rohr - Journal of the American Chemical …, 2003 - ACS Publications
… (propionate vs acetate for the production of gilvocarcin V and gilvocarcin M, respectively). … Synthesis of O ‐linked Cyclitol Analogues of Gilvocarcin M and Antibacterial Activity. Israel …
Number of citations: 126 pubs.acs.org
P Pahari, MK Kharel, MD Shepherd… - Angewandte …, 2012 - Wiley Online Library
… GV is usually produced along with its minor congeners, gilvocarcin M (3) and gilvocarcin E (5), that vary with respect to their side chain at the C8-position. Several analogues of GV (for …
Number of citations: 68 onlinelibrary.wiley.com
MD Shepherd, T Liu, C Méndez… - Applied and …, 2011 - Am Soc Microbiol
… lividans TK24 (cosG9B3-U − /pLN2) afforded 4 mg of the major peak, d-olivosyl-gilvocarcin M (structure 19; ∼0.07 mg/liter). MALDI-TOF (matrix-assisted laser desorption ionization-time …
Number of citations: 38 journals.asm.org
R Ma, S Cheng, J Sun, W Zhu, P Fu - Journal of Natural Products, 2022 - ACS Publications
Seven new gilvocarcin-type aryl-C-glycosides (1–7) and six known analogues (8–13) were isolated from the soil-derived Streptomyces sp. OUCMDZ-945. Their structures including …
Number of citations: 2 pubs.acs.org
EU Sharif, P Shi, GA O'Doherty - Israel Journal of Chemistry, 2021 - Wiley Online Library
… Previously it had been reported that Gilvocarcin M had … used MSSA lab strain HG003 with Gilvocarcin M as a control. While the … In our assay, Gilvocarcin M was found to have a minimum …
Number of citations: 1 onlinelibrary.wiley.com
MK Kharel, J Rohr - Current opinion in chemical biology, 2012 - Elsevier
… -ray structure [23] revealed the relative configuration of gilvocarcin M (4), which in turn led to … species, is usually produced along with the minor congeners gilvocarcin M (4) and E (6) that …
Number of citations: 35 www.sciencedirect.com
T Liu, C Fischer, C Beninga, J Rohr - Journal of the American …, 2004 - ACS Publications
… Gilvocarcin V (GV, 1), produced along with its minor congener gilvocarcin M (GM, 2) by Streptomyces griseoflavus Gö 3592 and many other streptomycetes, is the most important …
Number of citations: 58 pubs.acs.org
T Liu, MK Kharel, L Zhu, SA Bright, C Mattingly… - …, 2009 - Wiley Online Library
… gilvocarcin M type UV spectrum.32 Also the 1 H NMR data (Table 4) and molecular ion peak at m/z 499.0 in the positive-mode APCI-MS spectrum suggest a gilvocarcin M … gilvocarcin M. …
K Takahashi, M YOSHIDA, F TOMITA… - The Journal of …, 1981 - jstage.jst.go.jp
… Tetraacetylgilvocarcin M(3) To a suspension of gilvocarcin M (2, 550 mg) in pyridine, acetic anhydride (3 ml) was added and the suspension was stirred for 19 hours at room temperature…
Number of citations: 115 www.jstage.jst.go.jp
T Matsumoto, T Hosoya, K Suzuki - Journal of the American …, 1992 - ACS Publications
… Gilvocarcin M (1) shows the key structural features of a growing class of aryl C-glycoside antibiotics1 which share a common aromatic nucleus, 6//-benzo[
Number of citations: 164 pubs.acs.org

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